7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid
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Overview
Description
7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-A]pyrimidine family. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring . For instance, the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(3-fluorophenyl)butane-1,3-dione followed by saponification with sodium hydroxide yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation has been reported to enhance the efficiency of the synthesis, yielding various 2,7-disubstituted products in high yields .
Chemical Reactions Analysis
Types of Reactions: 7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including aromatic substitution reactions such as nitration, halogenation, and formylation . These reactions allow for the incorporation of suitable functional groups at different positions on the fused ring .
Common Reagents and Conditions: Common reagents used in these reactions include nitrating agents, halogenating agents, and formylating agents . The reactions typically occur under mild to moderate conditions, making them suitable for various synthetic applications .
Major Products Formed: The major products formed from these reactions include nitrated, halogenated, and formylated derivatives of the parent compound . These derivatives exhibit unique properties that can be exploited for various applications in material science and medicinal chemistry .
Scientific Research Applications
7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antitumor scaffold and enzymatic inhibitor . The compound’s unique photophysical properties also make it valuable in material science for the development of fluorescent probes and organic light-emitting devices .
Mechanism of Action
The mechanism of action of 7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid and planar structure allows it to bind effectively to various enzymes and receptors, inhibiting their activity . This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrazolo[1,5-A]pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar fused ring structure but differ in their substituents and functional groups .
Uniqueness: What sets 7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid apart is its specific substitution pattern, which imparts unique photophysical and biological properties . The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various scientific applications .
Properties
CAS No. |
870540-33-3 |
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Molecular Formula |
C13H8FN3O2 |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
7-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-2-8(6-9)11-4-5-15-12-7-10(13(18)19)16-17(11)12/h1-7H,(H,18,19) |
InChI Key |
FZMWOWIOWGWWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=NC3=CC(=NN23)C(=O)O |
Origin of Product |
United States |
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